molecular formula C16H12N2O2 B12005002 2-[(4-Methylbenzylidene)amino]-1h-isoindole-1,3(2h)-dione CAS No. 32386-99-5

2-[(4-Methylbenzylidene)amino]-1h-isoindole-1,3(2h)-dione

Cat. No.: B12005002
CAS No.: 32386-99-5
M. Wt: 264.28 g/mol
InChI Key: MTDSWPREMZZADO-UHFFFAOYSA-N
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Description

2-[(4-Methylbenzylidene)amino]-1H-isoindole-1,3(2H)-dione is an organic compound with the molecular formula C16H12N2O2 It is a member of the isoindole family and is characterized by the presence of a Schiff base, which is a functional group containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylbenzylidene)amino]-1H-isoindole-1,3(2H)-dione typically involves the condensation reaction between 4-methylbenzaldehyde and 2-aminobenzohydrazide. The reaction is carried out in a solvent such as ethanol or methanol, often under reflux conditions to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylbenzylidene)amino]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Schiff base can be targeted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under specific pH conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the isoindole ring.

    Reduction: Reduced forms of the Schiff base, potentially leading to amine derivatives.

    Substitution: Substituted isoindole derivatives with various functional groups replacing the Schiff base.

Scientific Research Applications

2-[(4-Methylbenzylidene)amino]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Methylbenzylidene)amino]-1H-isoindole-1,3(2H)-dione involves its interaction with biological targets through its Schiff base functionality. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. This interaction can lead to the inhibition of microbial growth or the scavenging of free radicals, contributing to its antimicrobial and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione
  • 2-{[(E)-(2-Chlorophenyl)methylidene]amino}-1H-isoindole-1,3(2H)-dione
  • 2-(2-Methylphenyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

2-[(4-Methylbenzylidene)amino]-1H-isoindole-1,3(2H)-dione is unique due to its specific Schiff base structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different coordination behavior with metal ions and varying degrees of biological activity, making it a valuable compound for research and development .

Properties

CAS No.

32386-99-5

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2-[(4-methylphenyl)methylideneamino]isoindole-1,3-dione

InChI

InChI=1S/C16H12N2O2/c1-11-6-8-12(9-7-11)10-17-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-10H,1H3

InChI Key

MTDSWPREMZZADO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=NN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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